molecular formula C8H5FO3 B8413038 5-fluoro-6-hydroxybenzofuran-3(2H)-one

5-fluoro-6-hydroxybenzofuran-3(2H)-one

Cat. No. B8413038
M. Wt: 168.12 g/mol
InChI Key: INUMLFKVHYVIJS-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

A solution of 4-fluorobenzene-1,3-diol (1.00 g, 7.81 mmol) in nitrobenzene (15 mL) was added with aluminum chloride (3.12 g, 23.4 mmol), and the reaction vessel was cooled to 0° C. The reaction mixture was added dropwise with a solution of chloroacetyl chloride (1.06 g, 9.37 mmol) in nitrobenzene (2 mL), and the mixture was stirred at 40° C. for 6 hours. The reaction mixture was cooled to room temperature, and added with 2 N aqueous sodium hydroxide until the aqueous layer became basic. The aqueous layer was separated, then made acidic with 3 N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 5-fluoro-6-hydroxybenzofuran-3(2H)-one (0.190 g, 14%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:15][C:16](Cl)=[O:17].[OH-].[Na+]>[N+](C1C=CC=CC=1)([O-])=O>[F:1][C:2]1[C:3]([OH:9])=[CH:4][C:5]2[O:8][CH2:15][C:16](=[O:17])[C:6]=2[CH:7]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)O
Name
Quantity
3.12 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C(=CC2=C(C(CO2)=O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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